molecular formula C18H14ClN3O2S B2543249 2-benzamido-N-(4-chlorobenzyl)thiazole-4-carboxamide CAS No. 954642-09-2

2-benzamido-N-(4-chlorobenzyl)thiazole-4-carboxamide

Cat. No. B2543249
CAS RN: 954642-09-2
M. Wt: 371.84
InChI Key: GSWTXEHIRZVHJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-benzamido-N-(4-chlorobenzyl)thiazole-4-carboxamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

Antitumor Activity and Drug Synthesis

2-Benzamido-N-(4-chlorobenzyl)thiazole-4-carboxamide falls within the broader class of thiazole derivatives known for their significant antitumor properties. Research on imidazole derivatives, closely related to thiazole compounds, highlights the antitumor activity of such structures, suggesting their potential in cancer therapy. These compounds, including benzothiazoles, have been evaluated for their effectiveness against various types of cancers, indicating their role in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antioxidant and Anti-inflammatory Properties

The development of benzofused thiazole derivatives, including the target molecule, has been focused on their potential as alternative antioxidant and anti-inflammatory agents. The synthesis of such compounds involves a cyclocondensation reaction, producing derivatives evaluated for their in vitro antioxidant and anti-inflammatory activities. This research indicates the promising role of thiazole derivatives in medicinal chemistry for the treatment of conditions requiring antioxidant and anti-inflammatory interventions (Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., & Bhosale, R., 2020).

Broad Spectrum of Pharmacological Activities

Benzothiazoles, including the molecule of interest, are integral to a variety of bioactive compounds and pharmaceuticals due to their wide range of pharmacological activities. They have been the subject of extensive research focusing on their potential uses in treating numerous diseases, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. This body of work supports the continuous investigation into benzothiazole derivatives for their therapeutic applications across different disease states, underscoring their importance in drug discovery and development (Sumit, Kumar, A., & Mishra, A., 2020).

properties

IUPAC Name

2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-14-8-6-12(7-9-14)10-20-17(24)15-11-25-18(21-15)22-16(23)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWTXEHIRZVHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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